Fluoride Ion Selectivity in Photoluminescence Quenching
Functionalization of platinum nanoparticles with 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pt-EPBAPE) yields a system with exceptionally high selectivity for fluoride ions over a wide range of other anions. The photoluminescence quenching constant (K) for F⁻ is 1.71 × 10³ M⁻¹, which is over 170 times higher than that for Cl⁻ (0.010 × 10³ M⁻¹) and more than three times higher than for H₂PO₄⁻ (0.53 × 10³ M⁻¹) [1]. The lowest detectable concentration for F⁻ is 0.051 mM, compared to 0.12 mM for H₂PO₄⁻, demonstrating superior sensitivity [1].
| Evidence Dimension | Stern-Volmer photoluminescence quenching constant (K, 10³ M⁻¹) |
|---|---|
| Target Compound Data | 1.71 for F⁻, 0.010 for Cl⁻, 0.029 for Br⁻, 0.21 for I⁻, 0.53 for H₂PO₄⁻ |
| Comparator Or Baseline | Other anions (Cl⁻, Br⁻, I⁻, NO₃⁻, HSO₄⁻, H₂PO₄⁻, ClO₄⁻, BF₄⁻, PF₆⁻) |
| Quantified Difference | K for F⁻ is 171× higher than for Cl⁻; 8.1× higher than for I⁻ |
| Conditions | Pt-EPBAPE nanoparticles in photoluminescence assay; Stern-Volmer analysis |
Why This Matters
This high selectivity enables the development of specific fluoride sensors and probes where off-target anion interference is a critical procurement consideration.
- [1] Hu, P., Song, Y., Rojas-Andrade, M. D., & Chen, S. (2014). Platinum nanoparticles functionalized with ethynylphenylboronic acid derivatives: selective manipulation of nanoparticle photoluminescence by fluoride ions. Langmuir, 30(18), 5224-5229. View Source
